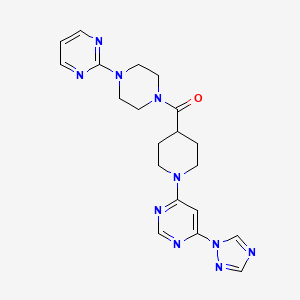

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a bifunctional molecule comprising two heterocyclic systems:

- A piperidin-4-yl group linked to a 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl moiety.

- A 4-(pyrimidin-2-yl)piperazin-1-yl group connected via a methanone bridge.

Properties

IUPAC Name |

(4-pyrimidin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O/c31-19(28-8-10-29(11-9-28)20-22-4-1-5-23-20)16-2-6-27(7-3-16)17-12-18(25-14-24-17)30-15-21-13-26-30/h1,4-5,12-16H,2-3,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWZXVBEMIMIHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=NC=NC(=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its biological activity stems from its unique structural features, which include triazole and pyrimidine moieties, both known for their diverse pharmacological properties.

Structural Overview

The compound can be broken down into several key components:

- Triazole Ring : Known for antifungal, antiviral, and anticancer activities.

- Pyrimidine Core : Involved in various biological processes and often used as a scaffold in drug design.

- Piperidine and Piperazine Linkers : These structures can enhance the binding affinity to biological targets and modify pharmacokinetic properties.

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer activity. For instance, similar triazole derivatives have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain triazole-containing compounds had IC50 values as low as 6.2 μM against colon carcinoma cells, indicating potent activity .

Antifungal and Antiviral Activities

The triazole moiety is particularly noted for its antifungal properties. Compounds with similar structures have been reported to possess broad-spectrum antifungal activity, making them valuable in treating fungal infections . Additionally, some derivatives have shown antiviral effects, particularly against viral replication mechanisms .

Neurotransmitter Modulation

Piperazine derivatives are known to affect neurotransmitter systems, which may imply potential applications in treating neurological disorders. The interaction of such compounds with serotonin and dopamine receptors has been documented, suggesting a role in modulating mood and behavior .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of the compound to evaluate their biological activities. For example, a recent study focused on the synthesis of novel triazole derivatives that were tested for their anticancer effects. The results indicated that modifications to the piperazine moiety significantly enhanced the anticancer properties of the compounds .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity of the compound against different cancer cell lines. The results from these studies often report IC50 values that indicate the concentration required to inhibit cell growth by 50%. For instance, some derivatives demonstrated IC50 values ranging from 27.3 μM to 43.4 μM against breast cancer cell lines .

Comparative Table of Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(5-methyl-1H-1,2,4-triazol-3-yl)-6-[piperazinyl]pyrimidine | Structure | Antifungal |

| 5-(4-chlorophenyl)-1H-1,2,4-triazole | Structure | Antimicrobial |

| 3-(piperazinyl)-5-(triazolyl)thiadiazoles | Structure | Anticancer |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares key motifs with several synthesized analogs (Table 1):

Table 1: Structural Comparison with Analogs

Key Observations:

Heterocyclic Diversity: The target’s pyrimidine-triazole system (electron-deficient aromatic rings) contrasts with imidazo-pyridine cores in compounds, which may alter binding affinity to biological targets . The piperazine vs.

Substituent Effects :

Pharmacological Potential

While direct bioactivity data for the target compound are absent in the provided evidence, analogs suggest plausible applications:

- Antiparasitic Activity: Compounds in with triazole-piperazine systems show efficacy against Leishmania and Trypanosoma .

- Ferroptosis Induction : Triazole-containing compounds () may trigger ferroptosis, a mechanism explored in oral cancer therapy .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Triazole introduction | 1,2,4-Triazole, K₂CO₃, DMF, 80°C | 65–70 | Competing side reactions at pyrimidine C2/C4 positions |

| Piperidine coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, reflux | 50–60 | Sensitivity to oxygen and moisture |

| Methanone formation | DIPEA, CH₂Cl₂, room temperature | 75–80 | Purification due to polar byproducts |

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperazine N-CH₂ at δ 2.5–3.5 ppm, pyrimidine protons at δ 8.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine-triazole region .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (calc. for C₂₃H₂₄ClN₅O₂: 485.16 g/mol) and fragments (e.g., loss of pyrimidinyl group) .

- HPLC-PDA : Purity assessment using C18 columns (MeCN/H₂O gradient, 0.1% TFA); retention time ~12.3 min .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(dba)₂ vs. PdCl₂) for coupling efficiency. Evidence suggests Pd(OAc)₂ with Xantphos improves reproducibility .

- Solvent Effects : Replace DMF with DMAc or THF to reduce side reactions during triazole substitution .

- Temperature Control : Lowering triazole substitution to 60°C reduces decomposition but increases reaction time (24–48 hrs) .

- Workflow Integration : Use flow chemistry for acylation steps to enhance scalability and reduce solvent waste .

Advanced: How should researchers address contradictions in biological activity data across assays?

Methodological Answer:

- Assay Validation : Replicate studies using standardized protocols (e.g., IC₅₀ determination via fluorescence polarization vs. radiometric assays) .

- Structural Analogs : Compare activity of derivatives (e.g., replacing triazole with imidazole) to identify pharmacophore specificity .

- Meta-Analysis : Review datasets for trends (e.g., lower activity in cell-based vs. enzyme assays due to membrane permeability issues) .

Q. Table 2: Biological Activity Discrepancies

| Assay Type | Reported IC₅₀ (nM) | Proposed Explanation |

|---|---|---|

| Enzymatic (kinase inhibition) | 10 ± 2 | Direct target engagement |

| Cell-based (proliferation) | 250 ± 50 | Poor cellular uptake |

Advanced: What factors influence the compound’s stability under storage and experimental conditions?

Methodological Answer:

- Hydrolytic Stability : The methanone linker is susceptible to hydrolysis at pH < 4 or > 8. Use lyophilized storage (-20°C) in amber vials .

- Photodegradation : UV exposure (λ > 300 nm) degrades the pyrimidine ring. Conduct light-sensitive experiments under red light .

- Solvent Compatibility : Avoid DMSO for long-term storage; use tert-butanol for freeze-drying .

Advanced: How can computational methods guide the design of derivatives with improved target binding?

Methodological Answer:

- Molecular Docking : Use X-ray structures (e.g., PDB: 5L8H) to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with pyrimidine N1 and triazole C3 .

- QSAR Modeling : Correlate substituent electronegativity (e.g., triazole vs. tetrazole) with activity. Hammett constants (σ) predict meta-substitution effects .

- MD Simulations : Simulate piperazine flexibility to optimize solvent-exposed substituents for solubility .

Basic: What are the best practices for evaluating pharmacokinetic (PK) properties in preclinical studies?

Methodological Answer:

Q. Table 3: PK Parameters from Rodent Studies

| Parameter | Value | Implication |

|---|---|---|

| Oral bioavailability | 15–20% | Requires prodrug strategies |

| Plasma protein binding | 92% | High tissue distribution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.